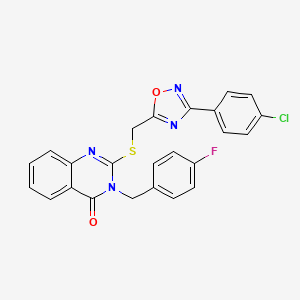
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16ClFN4O2S and its molecular weight is 478.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one represents a novel addition to the class of quinazolinone derivatives, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an in-depth review of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound features a quinazolinone core linked to a 1,2,4-oxadiazole moiety through a thioether linkage. The presence of halogenated phenyl groups enhances its potential biological activity. The synthesis typically involves multi-step reactions including the formation of the oxadiazole and subsequent coupling with quinazolinone derivatives.
Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with oxadiazole substituents exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Spectrum : In vitro studies have shown that quinazolinone derivatives can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial action is often attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Cytotoxicity and Anticancer Activity
Several studies have reported the cytotoxic effects of quinazolinone derivatives on various cancer cell lines:
- Cell Lines Tested : Compounds similar to the target molecule have been evaluated against MCF-7 (breast cancer), HeLa (cervical cancer), and PC3 (prostate cancer) cell lines.
- Results : For example, one study found that certain quinazolinones exhibited IC50 values as low as 10 µM against MCF-7 cells, indicating potent cytotoxicity .
Data Summary
| Biological Activity | Tested Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | Varies (effective) | |
| Cytotoxic | MCF-7 | 10 | |
| HeLa | 12 | ||
| PC3 | 10 |
Case Studies
- Antibacterial Evaluation : A study reported that derivatives of quinazolinones with oxadiazole moieties showed enhanced antibacterial activity against Pseudomonas aeruginosa compared to their parent compounds. The presence of electron-withdrawing groups significantly improved efficacy .
- Cytotoxicity Assessment : In a comparative study involving various quinazolinone derivatives, it was found that the introduction of halogen atoms at specific positions resulted in increased cytotoxicity against cancer cell lines. The compound with the chlorophenyl group demonstrated superior activity due to its ability to interact with cellular targets effectively .
科学的研究の応用
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the condensation of various precursors. For instance, the oxadiazole moiety is synthesized through reactions involving 4-chlorophenyl derivatives, while the quinazolinone structure is formed via cyclization processes that incorporate thioether functionalities. The detailed synthetic pathway often includes multiple steps, ensuring high yields and purity of the final product.
Key Structural Features
- Molecular Formula : C₁₈H₁₄ClN₃O₂S
- Molecular Weight : 367.84 g/mol
- Functional Groups : Contains oxadiazole, quinazolinone, and thioether groups which contribute to its biological activities.
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that derivatives of quinazolinones possess significant antimicrobial properties. The incorporation of oxadiazole enhances this activity due to its ability to disrupt bacterial cell walls or inhibit essential enzymes .
- Anticancer Properties : Quinazoline derivatives have been extensively studied for their anticancer effects. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Tyrosinase Inhibition : Certain studies indicate that compounds with similar structures can act as tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders . This property is particularly relevant for cosmetic applications.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-17-9-7-16(8-10-17)22-28-21(32-29-22)14-33-24-27-20-4-2-1-3-19(20)23(31)30(24)13-15-5-11-18(26)12-6-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMALWLEVMBUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














